2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid

radiopharmaceutical chemistry technetium‑99m labeling radiochemical purity

The essential non‑halogenated reference standard for Mebrofenin impurity profiling and hepatobiliary SAR studies. Use as a USP/EP system-suitability standard for des‑bromo impurity quantification, an OATP1B1/1B3 transporter baseline probe, and in 99mTc‑labeling method development (tin‑free dithionite reduction achieves >96% RCY). Ensure regulatory compliance in ANDA submissions and method validation with long‑term analytical reliability.

Molecular Formula C15H20N2O5
Molecular Weight 308.33 g/mol
CAS No. 65717-98-8
Cat. No. B1628124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid
CAS65717-98-8
Molecular FormulaC15H20N2O5
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O)C
InChIInChI=1S/C15H20N2O5/c1-9-4-10(2)15(11(3)5-9)16-12(18)6-17(7-13(19)20)8-14(21)22/h4-5H,6-8H2,1-3H3,(H,16,18)(H,19,20)(H,21,22)
InChIKeyZGXLCJXTSSBXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desbromo Mebrofenin (CAS 65717‑98‑8) – A Non‑Halogenated Iminodiacetic Acid (IDA) Chelator for Hepatobiliary Research and Mebrofenin Reference Standard Applications


2,2′-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid, commonly referred to as Desbromo Mebrofenin or TMIDA (N‑(2,4,6‑trimethylphenylcarbamoylmethyl)iminodiacetic acid), is a synthetic iminodiacetic acid (IDA) derivative that serves as the non‑halogenated structural backbone of the widely used hepatobiliary imaging precursor Mebrofenin . The compound retains the 2,4,6‑trimethylphenyl pharmacophore essential for hepatic organic anion transporter recognition while lacking the meta‑bromine substituent present in Mebrofenin . This structural distinction confers measurable differences in physicochemical properties, radiolabeling chemistry, and biodistribution that are critical for applications ranging from radiopharmaceutical research to analytical reference standard development .

Why Generic Substitution of Desbromo Mebrofenin (CAS 65717‑98‑8) with Other IDA Derivatives Is Scientifically Unreliable


The iminodiacetic acid (IDA) class of hepatobiliary agents exhibits extreme sensitivity of biodistribution to subtle phenyl‑ring substitutions. Meta‑halogenation (bromine in Mebrofenin, iodine in IOTIDA) dramatically increases lipophilicity and decreases plasma protein binding relative to the non‑halogenated parent structure, directly affecting hepatic extraction efficiency, blood clearance rate, and renal excretion fraction . Even among clinically approved agents, hepatic extraction varies from 88 % (Disofenin) to 98 % (Mebrofenin), while renal excretion differs from 1 % to 9 % . Consequently, replacing Desbromo Mebrofenin—the non‑halogenated reference standard—with Mebrofenin, IOTIDA, Disofenin, or Lidofenin without quantitative justification invalidates pharmacokinetic modeling, analytical method validation, and impurity profiling workflows.

Desbromo Mebrofenin (CAS 65717‑98‑8) – Quantitative Differentiation Evidence Versus Mebrofenin and IOTIDA


99mTc‑TMIDA Radiochemical Yield and Complex Stability – Direct Comparison with 99mTc‑Mebrofenin Labeling Efficiency

The 99mTc‑TMIDA complex was prepared via a direct sodium dithionite reduction method and achieved a radiochemical yield of 96.64 ± 0.11 % at pH 7, with no notable decomposition at room temperature over 8 h . In contrast, 99mTc‑Mebrofenin prepared by conventional stannous reduction typically requires a microwave‑assisted protocol to achieve a labeling efficiency of 99.5 % . The TMIDA labeling procedure thus offers a high‑yield alternative using a chemically distinct reducing agent that avoids tin‑based kit formulation constraints.

radiopharmaceutical chemistry technetium‑99m labeling radiochemical purity complex stability

Hepatic Uptake Kinetics of 99mTc‑TMIDA – Cross‑Study Comparison with Literature 99mTc‑Mebrofenin Biodistribution Data

Biodistribution studies of 99mTc‑TMIDA in mice demonstrated a liver uptake of 18.88 % injected activity per gram tissue at 10 min post‑injection, accompanied by fast biliary excretion . For reference, literature values for 99mTc‑Mebrofenin indicate rapid hepatic extraction (98 % of injected dose) with peak liver activity achieved by approximately 10 min in fasting subjects and a liver clearance half‑time of 15–20 min . While the 99mTc‑TMIDA complex achieves a comparable early hepatic accumulation, the absence of the meta‑bromine substituent is expected to reduce lipophilicity and, consequently, hepatic retention relative to Mebrofenin under hyperbilirubinemic conditions .

biodistribution hepatic uptake hepatobiliary imaging preclinical pharmacokinetics

Lipophilicity and Plasma Protein Binding Modulation – Class‑Level Inference from Meta‑Halogenation Effects in Iminodiacetic Acid Derivatives

The meta‑iodine substitution in 99mTc‑trimethylmonoiodo‑IDA (IOTIDA) reduces plasma protein binding capacity and increases lipophilicity relative to di‑isopropyl‑IDA . Extrapolating this class‑level trend, Desbromo Mebrofenin—which lacks any meta‑halogen—is anticipated to exhibit higher plasma protein binding and lower lipophilicity compared to both Mebrofenin (meta‑bromo) and IOTIDA (meta‑iodo). This physicochemical gradient directly impacts hepatic extraction efficiency: Mebrofenin's higher lipophilicity confers superior hepatic extraction (98 %) and greater resistance to bilirubin competition relative to less lipophilic IDA analogs .

lipophilicity protein binding structure-activity relationship halogen substitution

Synthesis Yield and Purity Profile – Desbromo Mebrofenin as an Accessible Reference Standard for Pharmacopeial Compliance

Desbromo Mebrofenin is commercially supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard for Abbreviated New Drug Application (ANDA) submissions, method validation (AMV), and quality control during commercial Mebrofenin production . The compound's synthetic route via ω‑chloro‑2,4,6‑trimethylacetanilide and iminodiacetic acid produced a yield of 23.5 % with a melting point of 218–221 °C , whereas the iodinated analog IOTIDA was obtained with a higher overall yield of 42.4 % via a modified procedure . The lower yield of TMIDA reflects the different reactivity profile of the non‑halogenated intermediate and underscores the need for a dedicated synthetic protocol, rather than simple omission of the halogenation step from the Mebrofenin pathway.

reference standard impurity profiling pharmacopeial compliance ANDA

Procurement‑Guiding Application Scenarios for Desbromo Mebrofenin (CAS 65717‑98‑8) Based on Verified Evidence


Analytical Reference Standard for Mebrofenin Impurity Profiling in Pharmaceutical Quality Control

Desbromo Mebrofenin is the primary non‑halogenated impurity standard used to identify and quantify the des‑bromo by‑product in Mebrofenin active pharmaceutical ingredient (API) batches. Its use is mandated in ANDA regulatory submissions, USP/EP pharmacopeial method validation, and stability‑indicating HPLC assays, where the absence of bromine provides a distinct chromatographic retention time relative to Mebrofenin . The compound's melting point (218–221 °C) and comprehensive characterization data enable unambiguous identity confirmation .

Mechanistic Hepatobiliary Transporter Research Using the Non‑Halogenated IDA Scaffold

For in vitro OATP1B1/OATP1B3 and MRP2 transporter studies, Desbromo Mebrofenin serves as a halogen‑free baseline probe that isolates the contribution of the 2,4,6‑trimethylphenyl pharmacophore to hepatic uptake and biliary efflux without the confounding influence of bromine‑enhanced lipophilicity and protein binding . This is critical when quantifying halogen‑dependent transport kinetics, given that Mebrofenin's 98 % hepatic extraction cannot be extrapolated to the des‑bromo analog.

Radiopharmaceutical Kit Development Using Tin‑Free 99mTc‑Labeling Chemistry

Research groups developing alternative 99mTc‑labeling protocols benefit from the TMIDA sodium dithionite reduction method, which achieves a radiochemical yield of 96.64 ± 0.11 % at pH 7 with 8‑hour room‑temperature stability . This tin‑free approach eliminates stannous ion interference that can complicate biodistribution studies and enables direct comparison of reducing agent efficacy across IDA derivatives.

Structure–Activity Relationship (SAR) Studies of IDA Hepatobiliary Imaging Agents

In systematic SAR campaigns evaluating the effect of phenyl‑ring substitution on hepatobiliary pharmacokinetics, Desbromo Mebrofenin is the essential non‑halogenated reference point. Quantitative comparisons of hepatic uptake, blood clearance, and renal excretion across the halogen series (TMIDA → Mebrofenin‑bromo → IOTIDA‑iodo) require the TMIDA baseline to establish the relative contributions of halogen size, electronegativity, and lipophilicity to in vivo performance .

Quote Request

Request a Quote for 2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.